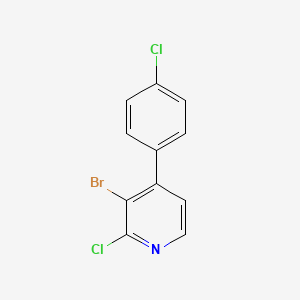3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine
CAS No.: 917969-40-5
Cat. No.: VC8317731
Molecular Formula: C11H6BrCl2N
Molecular Weight: 302.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 917969-40-5 |
|---|---|
| Molecular Formula | C11H6BrCl2N |
| Molecular Weight | 302.98 g/mol |
| IUPAC Name | 3-bromo-2-chloro-4-(4-chlorophenyl)pyridine |
| Standard InChI | InChI=1S/C11H6BrCl2N/c12-10-9(5-6-15-11(10)14)7-1-3-8(13)4-2-7/h1-6H |
| Standard InChI Key | XZSIOFHVFHQGGH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)Br)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)Br)Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine is a polyhalogenated heterocyclic compound with systematic IUPAC name 3-bromo-2-chloro-4-(4-chlorophenyl)pyridine. Its molecular structure features a pyridine ring substituted at positions 2 and 3 with chlorine and bromine atoms, respectively, while position 4 bears a 4-chlorophenyl group . The compound's planar architecture and halogen-rich composition contribute to its distinctive physicochemical properties and reactivity profile.
Table 1: Key Identifiers and Physicochemical Properties
Structural Analysis
X-ray crystallographic data for closely related compounds reveal typical bond lengths of 1.33–1.48 Å for C-N bonds in the pyridine ring and 1.70–1.90 Å for C-Br/C-Cl bonds . The dihedral angle between the pyridine and 4-chlorophenyl rings is estimated to be approximately 45–60°, based on analogous structures, creating a twisted conformation that influences molecular packing and intermolecular interactions .
Synthetic Methodologies
Halogenation Strategies
While no direct synthesis protocol for 3-bromo-2-chloro-4-(4-chlorophenyl)pyridine is publicly documented, its preparation likely involves sequential halogenation steps. A plausible route could involve:
-
Chlorination: Introduction of chlorine at position 2 via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions .
-
Bromination: Subsequent bromination at position 3 using bromine in carbon tetrachloride at low temperatures (-15°C), as demonstrated in similar pyridine brominations .
-
Suzuki-Miyaura Coupling: Installation of the 4-chlorophenyl group through palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid .
Critical Reaction Parameters:
-
Temperature control (-15°C to 80°C) for selective halogenation
-
Solvent systems: Tetrahydrofuran, dichloromethane, or 2-methyltetrahydrofuran
Purification and Characterization
Post-synthetic purification typically employs column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization from methanol/water mixtures . Advanced characterization utilizes:
-
High-Resolution Mass Spectrometry (HRMS): For exact mass verification (theoretical m/z 301.8834 for [M+H]⁺)
-
Multinuclear NMR:
-
X-ray Crystallography: Determines absolute configuration and packing motifs
Physicochemical Profile and Stability
Solubility and Partitioning
The compound's logP of 4.6 suggests preferential solubility in organic solvents like dichloromethane (logP 1.25) or ethyl acetate (logP 0.68) over aqueous media. This hydrophobicity necessitates formulation strategies for biological testing, potentially using co-solvents like DMSO (<5% v/v).
Thermal Stability
While specific thermogravimetric data are unavailable, analogous halogenated pyridines typically decompose above 200°C. Storage at 2–8°C is recommended to prevent thermal degradation, particularly for the bromine substituent which may undergo homolytic cleavage at elevated temperatures.
| Supplier | Purity | Quantity | Price ($) | Lead Time |
|---|---|---|---|---|
| A2B Chem | 97% | 250 mg | 298 | 12 days |
| Advanced ChemBlocks CN | 95% | 1 g | 842 | 12 days |
| Angene International | 95% | 500 mg | 719 | 10 days |
| eNovation CN | 95% | 250 mg | 724 | 20 days |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume